6-Chloro-3-methoxy-2-nitropyridine
Overview
Description
6-Chloro-3-methoxy-2-nitropyridine is a pyridine derivative with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring. It is a pale yellow crystalline solid and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-2-nitropyridine typically involves the nitration of 2-chloro-6-methoxypyridine. One common method includes the reaction of 2-chloro-6-methoxypyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 2nd position .
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki and Negishi coupling reactions, where the chloro group is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or organozinc reagents.
Major Products:
Substitution: Various substituted pyridines.
Reduction: 6-Chloro-3-methoxy-2-aminopyridine.
Coupling: Aryl or alkyl-substituted pyridines.
Scientific Research Applications
6-Chloro-3-methoxy-2-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxy-2-nitropyridine depends on its specific application. In coupling reactions, it acts as a substrate where the chloro group is replaced by another group through the action of a palladium catalyst. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
- 2-Chloro-6-methoxy-3-nitropyridine
- 6-Chloro-2-methoxy-3-nitropyridine
- 6-Chloro-3-methyluracil
- 5-Bromo-2-hydroxy-3-nitropyridine
Comparison: 6-Chloro-3-methoxy-2-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the methoxy group at the 3rd position can affect the electron density on the pyridine ring, making it more or less reactive in certain reactions compared to its analogs .
Properties
IUPAC Name |
6-chloro-3-methoxy-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAKOOHPKGWCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287804 | |
Record name | Pyridine, 6-chloro-3-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616526-81-8 | |
Record name | Pyridine, 6-chloro-3-methoxy-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 6-chloro-3-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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